N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a pyrimidine ring, a fluorinated benzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and urea under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation, using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Fluorinated Benzene Ring: This step involves a nucleophilic aromatic substitution reaction where the fluorinated benzene ring is attached to the pyrimidine derivative.
Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the pyrimidine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine under reducing conditions with agents like lithium aluminum hydride.
Substitution: The fluorinated benzene ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring or ethyl group.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Substituted benzene derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for the development of new drugs or biochemical probes.
Medicine
In medicine, the compound’s potential therapeutic properties are explored, particularly its ability to inhibit specific enzymes or receptors involved in disease pathways. This makes it a candidate for drug development in areas such as cancer, infectious diseases, and inflammatory conditions.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics. It may also be used in the formulation of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity, disruption of signaling pathways, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
- N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide
- N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(difluoromethyl)benzenesulfonamide
Uniqueness
The uniqueness of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3O3S/c1-2-10-7-14(23)22(9-20-10)6-5-21-26(24,25)11-3-4-13(16)12(8-11)15(17,18)19/h3-4,7-9,21H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFLNPQESYNWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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